molecular formula C9H13N3O3 B1478975 5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1850214-91-3

5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478975
CAS No.: 1850214-91-3
M. Wt: 211.22 g/mol
InChI Key: JTWPXODZZOXXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of diketopyrrolopyrrole-based conjugated polymer . These polymers have been used as efficient alternatives to spiro-OMeTAD in perovskite solar cells as hole transporting layers .


Synthesis Analysis

The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles is based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters .


Molecular Structure Analysis

The molecular structure of this compound involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .


Chemical Reactions Analysis

The compound is involved in the (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles . This is one of the most effective methods for accessing pyrrolidines .


Physical and Chemical Properties Analysis

The physical properties of the complexes formed by this compound were characterized by elemental analysis, DSC/TGA, and cyclic voltammetry . The molecular structures of the complexes were elucidated using UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has demonstrated innovative pathways for synthesizing derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione, revealing their utility in constructing complex heterocyclic systems. For instance, Soliman and Kappe (1982) described a method for synthesizing pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems from pyrrolidine-2,4-diones, highlighting the versatility of these compounds in organic synthesis Soliman & Kappe, 1982. Similarly, Gein et al. (2014) explored reactions of specific pyrrolin-2-ones, further illustrating the reactivity and functionalization possibilities of this chemical class Gein et al., 2014.

Photophysical Properties and Electronic Applications

Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, focusing on their photophysical properties. These compounds showed potential for use in organic optoelectronic materials due to their water solubility and optical properties, suggesting applications in biological systems as well Zhang et al., 2014. In a related study, Guo et al. (2014) used pyrrolo[3,4-c]pyrrole-1,3-dione as a building block for copolymers, which exhibited promising p-channel charge transport performance in organic thin film transistors, indicating their potential in semiconductor technologies Guo et al., 2014.

Biological Applications

Although the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that research has also explored the biological activity of compounds related to 5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. This includes studies on their potential nootropic and antibacterial activities, demonstrating the broad applicability of these compounds beyond just material science and organic synthesis Gein et al., 1998.

Mechanism of Action

The mechanism of action of this compound in perovskite solar cells involves its role as a hole transporting layer . Both the hole mobility and suitable energy levels of these polymers are important factors in perovskite solar cells .

Properties

IUPAC Name

5-(3-aminopropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWPXODZZOXXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CCN)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.